molecular formula C11H10N4O2S B1312971 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 886497-71-8

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B1312971
CAS No.: 886497-71-8
M. Wt: 262.29 g/mol
InChI Key: HPRPESCFUPUCRU-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a 1,3-benzodioxole moiety and at the 2-position with a guanidine group. The benzodioxolyl group confers electron-rich aromatic character, while the thiazole ring contributes to planar rigidity. The guanidine moiety, a strong base with multiple hydrogen-bonding sites, enhances molecular interactions, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRPESCFUPUCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling of Benzodioxole and Thiazole: The benzodioxole moiety is then coupled with the thiazole ring through a condensation reaction.

    Introduction of Guanidine Group: Finally, the guanidine group is introduced via the reaction of the thiazole derivative with cyanamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Modifications and Their Effects

The compound’s analogues differ primarily in substitutions on the thiazole ring or replacement of the benzodioxolyl group. Below is a comparative analysis of physicochemical properties and structural features (Table 1).

Table 1: Comparative Data of N-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine and Analogues
Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Structural Features
This compound C₁₁H₁₀N₄O₂S 282.33 ~2.5* 4 4 Benzodioxol, thiazol, guanidine
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]guanidine C₁₁H₁₂N₄S 232.3 2.88 4 2 Methylphenyl, thiazol, guanidine
2-(1,3-Benzoxazol-2-yl)guanidinium chloride C₈H₉N₄O⁺Cl⁻ 218.65 N/A 4 3 Benzoxazole, guanidine, chloride
2-(1,3-Benzothiazol-2-yl)guanidinium chloride C₈H₉N₄S⁺Cl⁻ 234.71 N/A 4 3 Benzothiazole, guanidine, chloride

*Estimated based on benzodioxol’s polarity relative to methylphenyl.

Physicochemical and Structural Analysis

Electronic and Steric Effects
  • Benzodioxol vs. Methylphenyl : The benzodioxolyl group (electron-donating) increases polarity compared to the hydrophobic 4-methylphenyl group in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine. This is reflected in the lower estimated logP (~2.5 vs. 2.88) .
  • Benzoxazole vs. Benzothiazole : Replacing sulfur with oxygen in the fused ring (benzoxazole) reduces molecular weight and alters hydrogen-bonding networks. For example, 2-(1,3-benzoxazol-2-yl)guanidinium chloride crystallizes in a triclinic system, while its benzothiazole analogue adopts a different crystal system due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
Hydrogen-Bonding and Solubility
  • All compounds exhibit 4 H-bond donors from the guanidine group, but acceptor counts vary.
  • In 2-(1,3-benzoxazol-2-yl)guanidinium chloride, intramolecular N–H⋯O hydrogen bonds stabilize the planar structure, while intermolecular N–H⋯Cl interactions form linear chains, influencing solubility and crystallinity .

Research Implications

  • Materials Science : The crystallographic diversity observed in benzoxazole/benzothiazole derivatives underscores the role of heteroatoms in molecular packing, relevant for designing crystalline materials .

Biological Activity

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described with the following molecular formula:

  • Molecular Formula : C12H10N4O2S
  • SMILES Notation : Cc1cc2c(c1O)cc(OC2=C(N)N)C(=S)N=C(N)N

This compound features a benzodioxole moiety connected to a thiazole ring via a guanidine functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. A study demonstrated that certain thiazole derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests potential therapeutic uses in conditions characterized by inflammation.

Antitumor Activity

The thiazole and benzodioxole moieties are often associated with antitumor activity. In vitro studies have shown that derivatives of these compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting angiogenesis . Further research is needed to establish the specific pathways involved for this compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against resistant strains of bacteria. Among the tested compounds, those with a similar structure to this compound demonstrated significant inhibition of bacterial growth at low concentrations (MIC values ranging from 0.25 to 8 µg/mL) .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.25Staphylococcus aureus
Compound B0.50Escherichia coli
This compoundTBDTBD

Case Study 2: Anti-inflammatory Activity

In a comparative study assessing various thiazole derivatives for their anti-inflammatory effects, it was found that certain modifications in the side chains significantly enhanced their activity. The study highlighted that compounds featuring both benzodioxole and thiazole rings exhibited superior inhibition of pro-inflammatory cytokines compared to standard treatments .

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